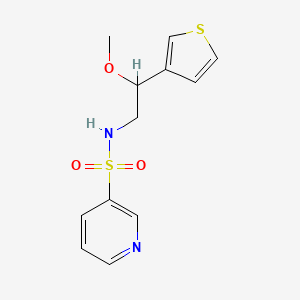

Ethyl (4-(2-(4-(2,3-dichlorophenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)carbamate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

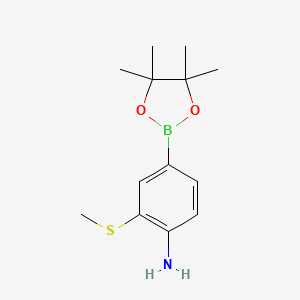

The compound you mentioned contains several functional groups, including a piperazine ring, a thiazole ring, and a carbamate group. Piperazine rings are often found in pharmaceuticals and are known for their biological activity . Thiazole rings are also common in drugs and have various therapeutic effects . Carbamates are used in a variety of applications, from pesticides to pharmaceuticals, due to their reactivity.

Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups it contains. For example, the carbamate group could undergo hydrolysis, and the piperazine ring could participate in substitution reactions .Scientific Research Applications

Microwave-Assisted Synthesis and Biological Activities

- A study by Başoğlu et al. (2013) investigated the synthesis of compounds, including those with structures related to the compound . They explored their antimicrobial, antilipase, and antiurease activities, finding that some compounds showed good to moderate antimicrobial activity against test microorganisms, and a few exhibited antiurease and antilipase activities (Başoğlu et al., 2013).

Carbazole Derivatives and Biological Evaluation

- Another study by Sharma et al. (2014) synthesized novel carbazole derivatives, starting with a compound similar to Ethyl (4-(2-(4-(2,3-dichlorophenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)carbamate. These derivatives showed significant antibacterial, antifungal, and anticancer activities, particularly against Human Breast Cancer Cell Line MCF7 (Sharma et al., 2014).

Benzofuran and Benzo[d]Isothiazole Derivatives

- Reddy et al. (2014) conducted a study on benzofuran and benzo[d]isothiazole derivatives, showing promising in vitro inhibition of Mycobacterium smegmatis GyrB ATPase assay and Mycobacterium tuberculosis DNA gyrase, indicating potential antitubercular activity (Reddy et al., 2014).

Synthesis and Antibacterial Screening of Piperazine Nucleus Compounds

- Deshmukh et al. (2017) explored the synthesis of novel compounds containing a piperazine nucleus, similar to the compound of interest. These compounds showed moderate activity towards Bacillus Subtilis and Escherichia Coli (Deshmukh et al., 2017).

Anti-Acetylcholinesterase Activity of Benzothiazole Derivatives

- A study by Mohsen et al. (2014) synthesized benzothiazole derivatives bearing piperazine and identified some compounds as anticholinesterase agents, demonstrating inhibitory effects when compared with Donepezil (Mohsen et al., 2014).

Safety and Hazards

Mechanism of Action

Target of Action

The primary target of this compound is the 5-HT1A Receptor . This receptor is a subtype of the 5-HT receptor that binds the endogenous neurotransmitter serotonin (5-hydroxytryptamine, 5-HT). It is a G protein-coupled receptor (GPCR) that is coupled to Gi/Go and is known to inhibit the release of neurotransmitters .

Mode of Action

The compound interacts with its target, the 5-HT1A receptor, by binding to it. This binding event triggers a series of biochemical reactions that lead to the inhibition of neurotransmitter release . The exact nature of these interactions and the resulting changes are still under investigation.

Biochemical Pathways

The compound affects the serotonin signaling pathway. By binding to the 5-HT1A receptor, it inhibits the release of neurotransmitters, thereby modulating the signaling pathway . The downstream effects of this modulation are complex and depend on the specific physiological context.

Pharmacokinetics

It is known that the compound is metabolized by cyp3a4 and cyp2d6 enzymes . These enzymes play a crucial role in the metabolism of many drugs, and their activity can significantly impact the bioavailability of the compound .

Result of Action

The molecular and cellular effects of the compound’s action are primarily related to its inhibitory effect on neurotransmitter release. This can lead to a decrease in neuronal activity and can have various effects depending on the specific neurons involved .

Action Environment

Environmental factors can influence the compound’s action, efficacy, and stability. For example, factors such as pH and temperature can affect the compound’s stability and its ability to bind to its target. Additionally, the presence of other substances, such as other drugs or food, can influence the compound’s absorption and metabolism, thereby affecting its efficacy .

properties

IUPAC Name |

ethyl N-[4-[2-[4-(2,3-dichlorophenyl)piperazin-1-yl]-2-oxoethyl]-1,3-thiazol-2-yl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20Cl2N4O3S/c1-2-27-18(26)22-17-21-12(11-28-17)10-15(25)24-8-6-23(7-9-24)14-5-3-4-13(19)16(14)20/h3-5,11H,2,6-10H2,1H3,(H,21,22,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNODJFAATIJSBM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)NC1=NC(=CS1)CC(=O)N2CCN(CC2)C3=C(C(=CC=C3)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20Cl2N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

443.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl (4-(2-(4-(2,3-dichlorophenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)carbamate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-Butyl2-(2-fluorophenyl)-4-oxo-1,3,8-triazaspiro[4.5]dec-1-ene-8-carboxylate](/img/structure/B2821113.png)

![N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-1-naphthamide](/img/structure/B2821117.png)

![3-chloro-N-({3-[(1E)-1-(methoxyimino)ethyl]-4,5-dihydro-1,2-oxazol-5-yl}methyl)-5-(trifluoromethyl)pyridin-2-amine](/img/structure/B2821118.png)

![Methyl 2-((2-(3-methoxyphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)sulfonyl)benzoate](/img/structure/B2821122.png)

![Pyridin-3-yl-[4-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]methanone](/img/structure/B2821123.png)

![N-(4-methylcyclohexyl)-1-[7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide](/img/structure/B2821125.png)

![Propan-2-yl 2-[5-[(2-chloro-5-nitrophenyl)sulfonylamino]-2-hydroxyphenyl]-4,4,4-trifluoro-3-oxobutanoate](/img/structure/B2821127.png)

![2-(3-benzyl-2,4-dioxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(3,5-dimethoxyphenyl)acetamide](/img/no-structure.png)